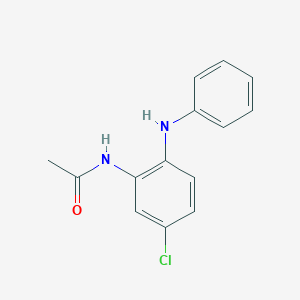

N-(2-anilino-5-chlorophenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-anilino-5-chlorophenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O/c1-10(18)16-14-9-11(15)7-8-13(14)17-12-5-3-2-4-6-12/h2-9,17H,1H3,(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWSXEKTBJTBBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=CC(=C1)Cl)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of N 2 Anilino 5 Chlorophenyl Acetamide

Primary Synthetic Pathways for N-(2-anilino-5-chlorophenyl)acetamide

The synthesis of this compound can be principally achieved through the acylation of its corresponding aniline (B41778) precursor. This approach is a fundamental and widely employed method for the formation of amide bonds.

Acylation Reactions of Aniline Derivatives

The most direct route to this compound involves the acylation of 2-amino-4-chloro-N-phenylaniline. This reaction is typically carried out using an acylating agent such as acetic anhydride (B1165640) or acetyl chloride. The lone pair of electrons on the primary amine nitrogen of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent.

In a typical procedure, the aniline precursor is dissolved in a suitable solvent, and the acylating agent is added, often in the presence of a base to neutralize the acidic byproduct (e.g., HCl if acetyl chloride is used). The reaction of amines with chloroacetyl chloride is a known method for preparing N-substituted chloroacetamide derivatives. researchgate.net For instance, the reaction of various aromatic amines with chloroacetyl chloride in dichloromethane (B109758) with triethylamine (B128534) as a base has been reported to produce the corresponding N-aryl chloroacetamides. researchgate.net A similar strategy can be applied for the synthesis of this compound.

Precursor Synthesis and Derivatization Approaches

The synthesis of the key precursor, 2-amino-4-chloro-N-phenylaniline, is a critical step. One common method for the formation of the N-phenylaniline core structure is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction allows for the formation of carbon-nitrogen bonds between an aryl halide and an amine. For instance, the coupling of a suitably substituted chloroaniline with an aniline derivative can be achieved. The choice of palladium precursor and phosphine (B1218219) ligand is crucial for the efficiency of this reaction.

An alternative approach involves functional group interconversion. For example, a Suzuki coupling reaction could be employed to form a biphenyl (B1667301) intermediate, followed by reduction of a nitro group to an amine. A two-step sequence starting with the coupling of o-chloronitrobenzene with phenylboronic acid using a palladium catalyst can form a 2-nitrobiphenyl (B167123) derivative, which can then be reduced to the corresponding amine.

Optimization of Reaction Conditions for Enhanced Yield and Purity

The efficiency of the synthesis of this compound is highly dependent on the reaction conditions. Careful optimization of catalysts, solvents, temperature, and stoichiometry is essential to maximize yield and purity.

Influence of Catalysts and Solvents

For the acylation reaction, if an acid chloride like acetyl chloride is used, a base is typically required to scavenge the generated hydrochloric acid. Common bases include tertiary amines like triethylamine or pyridine. The choice of solvent is also critical. Aprotic solvents such as dichloromethane, tetrahydrofuran (B95107) (THF), or 1,4-dioxane (B91453) are often employed. mdpi.com For instance, the synthesis of N-(2,5-dibromophenyl) acetamide (B32628) is conducted in acetonitrile. mdpi.com In some cases, solvent-free and catalyst-free conditions can be utilized for the synthesis of related anilino derivatives, offering an environmentally friendly alternative. nih.gov

In the context of precursor synthesis via cross-coupling reactions, the catalyst system is paramount. Palladium catalysts, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), are commonly used in Suzuki couplings. mdpi.com The solvent system for such reactions is often a mixture of an organic solvent and an aqueous base solution, for example, 1,4-dioxane and water with a base like potassium phosphate. mdpi.com

Temperature and Stoichiometric Ratio Effects

The reaction temperature can significantly influence the rate and selectivity of the synthesis. Acylation reactions are often carried out at room temperature or with gentle heating. For example, refluxing at 60°C has been used for the acylation of 2,5-dibromoaniline. mdpi.com Higher temperatures can accelerate the reaction but may also lead to the formation of byproducts.

The stoichiometric ratio of the reactants is another key parameter. In acylation reactions, a slight excess of the acylating agent may be used to ensure complete conversion of the aniline precursor. However, a large excess should be avoided to minimize purification challenges. For cross-coupling reactions, the molar ratio of the aryl halide, boronic acid (in Suzuki coupling), and base are carefully controlled to optimize the yield.

The following table summarizes typical reaction conditions that could be adapted for the synthesis of this compound based on analogous reactions.

| Parameter | Condition | Purpose |

| Acylating Agent | Acetic anhydride or Acetyl chloride | Provides the acetyl group |

| Solvent | Dichloromethane, Acetonitrile, THF | Dissolves reactants and facilitates reaction |

| Base (for acid chloride) | Triethylamine, Pyridine | Neutralizes acidic byproduct |

| Temperature | Room temperature to 60°C | Controls reaction rate |

| Catalyst (for precursor) | Pd(PPh₃)₄ | Facilitates C-N or C-C bond formation |

Chemical Reactivity and Derivatization Strategies

The chemical reactivity of this compound is dictated by its functional groups: the secondary amide, the secondary amine (aniline), and the chloro-substituted aromatic ring. These sites offer opportunities for various derivatization strategies.

The amide nitrogen can undergo further substitution, although this is generally less favorable. The N-H proton of the amide can be deprotonated by a strong base, and the resulting anion can react with electrophiles.

The secondary aniline nitrogen retains some nucleophilicity and can participate in reactions such as alkylation or further acylation under specific conditions. However, the acetyl group on the adjacent nitrogen reduces its reactivity.

The chlorine atom on the phenyl ring is a site for nucleophilic aromatic substitution, although this typically requires harsh conditions or activation by electron-withdrawing groups. A more common strategy for modifying the aromatic ring is through palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig amination, to introduce new carbon-carbon or carbon-nitrogen bonds.

The acetamide moiety itself can be a precursor for other functional groups. For instance, hydrolysis of the amide under acidic or basic conditions would regenerate the primary amine, 2-amino-4-chloro-N-phenylaniline.

Derivatization strategies often focus on modifying the aniline or the chloro-substituted phenyl ring to synthesize new analogues with potentially interesting chemical or biological properties. For example, related N-aryl 2-chloroacetamides are known to react with various nucleophiles, where the chlorine atom is easily replaced. researchgate.net This reactivity can be exploited to introduce diverse functionalities.

The table below outlines potential derivatization reactions for this compound.

| Reaction Type | Reagent/Conditions | Potential Product |

| Amide Hydrolysis | H₃O⁺ or OH⁻, heat | 2-amino-4-chloro-N-phenylaniline |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | Biphenyl derivatives |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | Diamine derivatives |

| N-Alkylation (Aniline) | Alkyl halide, base | N-alkylated aniline derivatives |

Nucleophilic Substitution Reactions

The structure of this compound presents several sites susceptible to nucleophilic attack. The primary locations for such reactions are the aniline nitrogen and potentially the chloro-substituted aromatic ring, although the latter typically requires harsh conditions or activation.

The secondary amine of the anilino group can act as a nucleophile. For instance, it can undergo N-alkylation or N-acylation. The reactivity of this nitrogen is, however, moderated by the electronic effects of the two attached aromatic rings.

Research into related N-aryl 2-chloroacetamides has shown that the chlorine atom on the acetyl group is readily displaced by nucleophiles. researchgate.net However, in the case of this compound, the chlorine is on the phenyl ring, making it significantly less reactive towards nucleophilic aromatic substitution (SNAr). For a substitution to occur at this position, strong electron-withdrawing groups positioned ortho or para to the chlorine are typically required, which are absent in this molecule. Alternatively, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, could be employed to replace the chlorine atom.

| Reaction Type | Reagents and Conditions | Product Type | Notes |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., NaH), Solvent (e.g., DMF) | N-alkylated-N-(2-anilino-5-chlorophenyl)acetamide | The secondary amine is deprotonated by a strong base to form a more potent nucleophile. |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Pyridine) | N-acylated-N-(2-anilino-5-chlorophenyl)acetamide | Introduces a second acyl group onto the anilino nitrogen. |

| Buchwald-Hartwig Amination | Amine (R₂NH), Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., BINAP), Base (e.g., NaOt-Bu) | N-(2-anilino-5-(dialkylamino)phenyl)acetamide | A powerful method for forming carbon-nitrogen bonds, replacing the chlorine atom. |

| Suzuki Coupling | Boronic acid (RB(OH)₂), Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | N-(2-anilino-5-arylphenyl)acetamide | Forms a new carbon-carbon bond, replacing the chlorine with an aryl or vinyl group. |

Modifications of the Acetamide Moiety

The acetamide group (-NHCOCH₃) is a versatile functional handle that can be subjected to a range of chemical transformations. These modifications can alter the compound's physical and chemical properties.

One of the most common reactions is the hydrolysis of the amide bond. This can be achieved under either acidic or basic conditions to yield the corresponding amine, 5-chloro-N¹-phenylbenzene-1,2-diamine. This transformation is fundamental in synthetic routes where the acetamide group is used as a protecting group for the amine.

The carbonyl group of the acetamide can also undergo reduction. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the amide can be converted to the corresponding secondary amine, N-(5-chloro-2-(phenylamino)phenyl)ethanamine.

| Reaction Type | Reagents and Conditions | Product | Notes |

| Amide Hydrolysis (Acidic) | Concentrated HCl or H₂SO₄, Heat | 5-chloro-N¹-phenylbenzene-1,2-diamine | Protonation of the carbonyl oxygen facilitates nucleophilic attack by water. |

| Amide Hydrolysis (Basic) | Aqueous NaOH or KOH, Heat | 5-chloro-N¹-phenylbenzene-1,2-diamine | Hydroxide ion directly attacks the carbonyl carbon. |

| Amide Reduction | Lithium aluminum hydride (LiAlH₄), THF | N-(5-chloro-2-(phenylamino)phenyl)ethanamine | The carbonyl group is completely reduced to a methylene (B1212753) group. |

| Vilsmeier-Haack Reaction | POCl₃, DMF | (Z)-2-(5-chloro-2-(phenylamino)phenylamino)-3-(dimethylamino)acrylaldehyde | This reaction functionalizes the methyl group of the acetamide. |

Ring Functionalization Studies

The two aromatic rings in this compound are susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents play a crucial role in determining the position of the incoming electrophile.

The anilino group is a strong activating group and is ortho-, para-directing. The acetamido group is also an activating, ortho-, para-directing group. The chlorine atom is a deactivating group but is also ortho-, para-directing. The interplay of these directing effects will determine the regioselectivity of the substitution.

On the aniline ring (the phenyl group attached to the nitrogen), the para position is the most likely site for electrophilic attack due to the strong activating effect of the nitrogen atom. On the 5-chlorophenyl ring, the situation is more complex. The acetamido group directs to its ortho and para positions. The aniline group also directs to its ortho and para positions. The chlorine atom directs to its ortho and para positions. The most activated and sterically accessible positions will be favored.

Common electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions.

| Reaction Type | Reagents and Conditions | Major Product(s) | Notes |

| Nitration | HNO₃, H₂SO₄ | N-(5-chloro-2-(4-nitrophenylamino)phenyl)acetamide | The para position of the aniline ring is most susceptible to nitration. |

| Bromination | Br₂, FeBr₃ or NBS | N-(2-(4-bromoanilino)-5-chlorophenyl)acetamide | Bromination is expected to occur primarily on the more activated aniline ring. |

| Sulfonation | Fuming H₂SO₄ | 4-((4-acetamido-2-chlorophenyl)amino)benzenesulfonic acid | Sulfonation is often reversible and can be influenced by reaction temperature. |

| Friedel-Crafts Acylation | Acyl chloride (e.g., CH₃COCl), AlCl₃ | N-(2-(4-acetylanilino)-5-chlorophenyl)acetamide | The aniline ring is more reactive towards Friedel-Crafts reactions. |

Mechanistic Investigations and Elucidation of Biological Targets of this compound

Following extensive research, it has been determined that there is a significant lack of publicly available scientific literature specifically detailing the mechanistic investigations and biological targets of the chemical compound this compound. Therefore, the generation of a detailed article based on the provided outline is not possible at this time.

While searches were conducted to gather information on this specific compound, the results consistently yielded data on structurally related but distinct molecules. These related compounds, such as derivatives of acetamide and anilino-based structures, have been investigated for various biological activities. However, due to the strict requirement to focus solely on this compound, the findings related to these other molecules cannot be presented as representative of the subject compound's biological profile.

The absence of specific data pertains to all the requested subsections:

Mechanistic Investigations and Elucidation of Biological Targets

Investigation of Biological Activity Profiles (Preclinical Focus):No preclinical studies outlining the biological activity profile of N-(2-anilino-5-chlorophenyl)acetamide could be located.

It is possible that research on this compound exists but has not been published in publicly accessible domains, or it may be referred to under a different, undisclosed nomenclature. Without specific studies on this compound, any attempt to generate the requested article would be speculative and would not adhere to the principles of scientific accuracy.

Therefore, no data tables or detailed research findings can be provided as requested in the instructions.

Anticancer Activity Mechanisms

There is no specific information available in the searched literature detailing the anticancer activity mechanisms of this compound. While various acetamide (B32628) derivatives have been investigated as potential anticancer agents, studies identifying the specific cellular targets, signaling pathways, or apoptotic mechanisms modulated by this compound have not been found. ijcce.ac.irnih.govnih.govnih.govmdpi.comijcce.ac.ir

Antimicrobial and Antifungal Activity Mechanisms

Specific investigations into the antimicrobial or antifungal mechanisms of action for this compound are not present in the available research. Studies on other novel acetamide and hydrazide derivatives show potential for antimicrobial and antifungal properties, but the specific mode of action for this compound, such as inhibition of cell wall synthesis, disruption of membrane integrity, or interference with essential enzymes, has not been documented. nih.govacs.orgresearchgate.netmdpi.comresearchgate.net

Anti-inflammatory Pathway Modulations

There is a lack of published research on the specific anti-inflammatory properties and pathway modulations of this compound. Consequently, information regarding its potential effects on key inflammatory mediators such as cyclooxygenase (COX) enzymes, cytokines, or signaling pathways like NF-κB is not available.

Neurobiological Activity Investigations (e.g., Anticonvulsant)

No specific studies were found that investigate the neurobiological or anticonvulsant activity of this compound. Research into other acetamide-based compounds has shown activity in anticonvulsant models, but the mechanisms, such as interaction with ion channels or neurotransmitter receptors, have not been explored for this compound.

Structure Activity Relationship Sar Studies and Analogue Development

Systematic Structural Modifications and Their Impact on Biological Potency

The potency of compounds in the anilino-phenyl-acetamide series is highly dependent on the nature and position of substituents on the aromatic rings and the characteristics of the linker.

The anilino moiety serves as a critical interaction domain. Modifications to this phenyl ring can significantly modulate activity. Studies on related N-aryl anthranilic acids have shown that the nature of substituents on the anilino ring influences anti-inflammatory activity. For instance, the introduction of electron-donating or electron-withdrawing groups can alter the electronic environment and steric bulk, thereby affecting binding to target proteins. ijpsonline.com In a series of diarylamine-guided carboxamides, substitutions on the anilino ring led to compounds with good cytotoxic effects on various cancer cell lines. nih.gov

Table 1: Impact of Anilino Ring Substitution on Biological Activity in Analogous Series Data extrapolated from studies on structurally related compounds.

| Substituent (R) | Position | Observed Effect on Activity | Reference Compound Class |

|---|---|---|---|

| Electron-donating (e.g., -CH₃) | para | Variable, can enhance or decrease activity depending on the target. | N-aryl anthranilic acids |

| Electron-withdrawing (e.g., -NO₂) | meta, para | Often leads to increased potency in anticancer and antimicrobial analogues. | N-aryl anthranilic acids, Aryl acetamide (B32628) triazolopyridazines |

Modifications on the Chlorophenyl Ring

The chlorophenyl ring is another key area for modification. The position and nature of the halogen substituent are often crucial for activity. In studies of N-(substituted phenyl)-2-chloroacetamides, halogenated substituents on the phenyl ring, particularly in the para-position, were found to be important for antimicrobial activity, which was attributed to increased lipophilicity. researchgate.net The presence of a 3,4-dichloro substitution pattern has been noted for its synergistic effect on potency in some drug discovery programs. nih.gov

Furthermore, the replacement of the chlorine atom with other halogens or different electron-withdrawing groups can fine-tune the electronic and steric properties of the molecule, which can have a profound impact on biological interactions.

Table 2: Influence of Phenyl Ring Modifications in Related Acetamide Scaffolds Data from studies on analogous compound series.

| Substituent | Position | Observed Effect on Activity | Reference Compound Class |

|---|---|---|---|

| 4-Chloro | para | High antimicrobial activity. | N-(substituted phenyl)-2-chloroacetamides |

| 4-Fluoro | para | High antimicrobial activity. | N-(substituted phenyl)-2-chloroacetamides |

| 3-Bromo | meta | High antimicrobial activity. | N-(substituted phenyl)-2-chloroacetamides |

Exploration of Bioisosteric Replacements

Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a widely used strategy in drug design to improve physicochemical or pharmacokinetic properties. nih.gov

For N-(2-anilino-5-chlorophenyl)acetamide, several bioisosteric replacements could be envisioned:

Anilino Ring: The phenyl ring of the anilino group could be replaced by various heteroaromatic rings (e.g., pyridine, thiophene) to introduce new hydrogen bonding opportunities and alter polarity.

Chlorophenyl Ring: The phenyl ring could be substituted with other aromatic or heteroaromatic systems. The chlorine substituent itself can be replaced by other groups of similar size and electronic character, such as a trifluoromethyl group.

Acetamide Linker: The amide bond is a common target for bioisosteric replacement to improve metabolic stability. Potential replacements include esters, reversed amides, sulfonamides, or stable isosteres like 1,2,4-oxadiazoles or 1,3,4-oxadiazoles. nih.gov

Conformational Analysis and Stereoselectivity in Biological Interactions

Computational studies on related diarylamine structures indicate that they can exist in multiple low-energy conformations. nih.gov The preferred conformation for binding to a biological target may not necessarily be the lowest energy conformation in solution. researchgate.net The presence of substituents can restrict rotation around certain bonds, favoring specific conformations that may be more or less active. For instance, the crystal structure of N-phenyl-2-(phenylsulfanyl)acetamide shows that the phenyl and acetamide groups are nearly coplanar, while the sulfanylbenzene group is almost perpendicular to this plane. nih.gov

Stereoselectivity would become a factor if chiral centers are introduced, for example, by substitution on the acetamide linker's methylene (B1212753) group. In such cases, it is common for one enantiomer to exhibit significantly higher biological activity than the other, highlighting the importance of a precise three-dimensional fit with the target.

Identification of Pharmacophoric Features for Target Binding

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological effect. For a molecule like this compound, the key pharmacophoric features would likely include:

Hydrogen Bond Donors and Acceptors: The N-H group of the anilino moiety and the N-H of the acetamide linker can act as hydrogen bond donors. The carbonyl oxygen of the acetamide is a strong hydrogen bond acceptor.

Aromatic/Hydrophobic Regions: The two phenyl rings provide hydrophobic surfaces that can engage in van der Waals and pi-stacking interactions with the target.

Halogen Atom: The chlorine atom on the phenyl ring can participate in halogen bonding or act as a hydrophobic feature.

Pharmacophore models for related enzyme inhibitors often feature a combination of hydrogen bond acceptors, aromatic rings, and hydrophobic groups. nih.gov The spatial relationship between these features is critical for potent biological activity.

Computational Approaches in N 2 Anilino 5 Chlorophenyl Acetamide Research

Molecular Docking Simulations for Target Prediction and Binding Mode Analysis

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial for identifying potential biological targets and elucidating the specific interactions that stabilize the ligand-receptor complex.

In the context of N-(2-anilino-5-chlorophenyl)acetamide analogues, molecular docking has been instrumental. For instance, studies on similar quinazolinone and acetamide (B32628) derivatives use software like Schrodinger Maestro and AutoDock to predict their binding affinity and mode within the active sites of various enzymes and receptors. nih.govnih.govjyoungpharm.org The process involves generating a three-dimensional conformation of the ligand and fitting it into the binding pocket of a protein whose structure has been determined, often through X-ray crystallography. nih.gov The software then calculates a "docking score," which estimates the binding affinity, with lower scores typically indicating a more favorable interaction. researchgate.net

Research on related 9-anilinoacridine (B1211779) analogues demonstrates that docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and specific amino acid residues in the target protein, such as topoisomerase II. ijper.org These simulations help explain the structural basis for a compound's activity and guide the design of new derivatives with improved binding characteristics. researchgate.net For example, docking studies on a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives identified compounds with favorable docking scores, suggesting their potential as leads for anticancer drug design. nih.govresearchgate.net

Table 1: Example of Molecular Docking Results for Acetamide Derivatives

| Compound Series | Target Protein | Key Interacting Residues (Example) | Docking Software | Predicted Outcome | Reference |

|---|---|---|---|---|---|

| Quinazolinone-acetamides | Human Colorectal Carcinoma Target | Not Specified | Schrodinger Maestro v11.5 | Good docking score, potential anticancer lead | nih.govresearchgate.net |

| Oxazine substituted 9-Anilinoacridines | Topoisomerase II | Not Specified | Schrodinger Suite 2012 (Maestro 9.3) | Good inhibition predicted | ijper.org |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Efficacy

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key physicochemical properties (descriptors) that influence activity, QSAR models can predict the efficacy of unsynthesized molecules.

For N-phenylacetamide derivatives, QSAR studies have been employed to predict antimicrobial and anticancer activities. nih.govnih.gov These models are built using a "training set" of compounds with known activities. Various molecular descriptors are calculated for each compound, such as:

Lipophilicity (logP): A measure of a molecule's oil/water solubility, which affects its ability to cross cell membranes. nih.gov

Topological Polar Surface Area (TPSA): The sum of the surfaces of polar atoms in a molecule, which correlates with membrane permeability. nih.gov

Molecular Weight (MW): The mass of the molecule.

Number of Hydrogen Bond Donors and Acceptors: Important for ligand-receptor interactions.

A study on N-(substituted phenyl)-2-chloroacetamides used cheminformatics tools like Molinspiration and SwissADME to calculate these descriptors and correlate them with antimicrobial activity. nih.gov The findings confirmed that properties like high lipophilicity, often associated with halogenated p-substituted phenyl rings, were crucial for activity against certain bacteria and yeasts, likely by enhancing passage through the cell membrane. nih.gov Similarly, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), have been used on related aryloxypropanolamine compounds to create 3D contour maps that visualize where steric, electrostatic, or hydrophobic fields positively or negatively impact biological activity. mdpi.com

Table 2: Physicochemical Descriptors Used in QSAR Analysis of Phenylacetamide Analogues

| Descriptor | Definition | Importance in Drug Design | Reference |

|---|---|---|---|

| LogP (Octanol/Water Partition Coefficient) | Measures the lipophilicity of a compound. | Influences absorption, distribution, and membrane permeation. | nih.gov |

| TPSA (Topological Polar Surface Area) | Surface sum over all polar atoms. | Predicts drug transport properties, including intestinal absorption and blood-brain barrier penetration. | nih.gov |

| MW (Molecular Weight) | Mass of one mole of a substance. | Part of Lipinski's Rule of Five for drug-likeness. | nih.gov |

| nON (Number of H-bond acceptors) | Count of nitrogen and oxygen atoms. | Crucial for specific binding interactions with biological targets. | nih.gov |

| nOHNH (Number of H-bond donors) | Count of NH and OH groups. | Crucial for specific binding interactions with biological targets. | nih.gov |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure (electron distribution) of molecules. It provides valuable insights into a molecule's stability, reactivity, and spectroscopic properties.

For acetamide derivatives, DFT calculations are used to determine key electronic parameters. mdpi.comnih.gov These include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons.

HOMO-LUMO Energy Gap (ΔE): The difference in energy between the HOMO and LUMO. A small energy gap generally implies higher chemical reactivity. researchgate.net

Molecular Electrostatic Potential (MEP): A map of the electrostatic potential on the molecule's surface. It helps identify regions that are rich or poor in electrons, predicting sites for electrophilic and nucleophilic attack. researchgate.net

Studies on related chloro-N-phenylacetamide and aniline-based amide structures have used DFT to optimize molecular geometry and calculate these parameters. mdpi.comnih.gov For example, in 2-chloro-N-[4-(methylsulfanyl)phenyl]acetamide, DFT calculations showed that the HOMO electron density is concentrated on the phenyl ring and sulfur atom, while the LUMO is focused on the phenyl ring, indicating a π–π* electron transition. nih.gov This information is vital for understanding reaction mechanisms and the nature of intermolecular interactions. nih.govresearchgate.net

Table 3: Example DFT-Calculated Parameters for an Acetamide Derivative

| Parameter | Value (Example) | Significance | Reference |

|---|---|---|---|

| E(HOMO) | -5.3130 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | researchgate.net |

| E(LUMO) | -0.2678 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | researchgate.net |

| Energy Gap (ΔE) | 5.0452 eV | Difference between HOMO and LUMO energies; indicates chemical reactivity and stability. | researchgate.net |

Molecular Dynamics Simulations for Ligand-Protein Complex Stability

While molecular docking provides a static snapshot of a ligand in a protein's binding site, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing critical information on the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

For compounds structurally similar to this compound, such as N-phenyl-2-phenoxyacetamides, MD simulations have been used to assess the stability of their complexes with target receptors like EGFR and VEGFR-2. researchgate.net These simulations can track the ligand's position and orientation within the binding pocket over a period of nanoseconds. The analysis of the simulation trajectory can reveal:

The persistence of key hydrogen bonds and other interactions identified in docking.

The root-mean-square deviation (RMSD) of the ligand, which quantifies its movement from the initial docked pose. A stable RMSD suggests the ligand remains securely bound.

The flexibility of different parts of the protein in response to ligand binding.

This detailed understanding of the dynamic behavior of the ligand-receptor complex is crucial for confirming binding modes and validating potential drug candidates before proceeding with more resource-intensive experimental assays.

In Silico Screening and Virtual Library Design for Novel Analogues

In silico screening involves the use of computational methods to search large databases or libraries of compounds to identify those that are most likely to have a desired biological activity. This process often begins with the design of a virtual combinatorial library. mdpi.com

Starting with a core scaffold, such as this compound, a virtual library can be generated by computationally adding a wide variety of different chemical groups (R-groups) at specific positions on the molecule. mdpi.com This creates a large, structurally diverse set of virtual analogues without the need for initial chemical synthesis.

This virtual library can then be subjected to high-throughput virtual screening (HTVS). encyclopedia.pub This process typically involves a hierarchical filtering approach:

Drug-Likeness Filtering: Compounds are first filtered based on physicochemical properties, such as Lipinski's Rule of Five, to eliminate those with poor predicted absorption, distribution, metabolism, and excretion (ADME) characteristics. nih.govmdpi.com

Pharmacophore-Based Screening: Compounds are screened to see if they match a 3D arrangement of essential features (a pharmacophore) known to be required for binding to a specific target.

Molecular Docking: The remaining compounds are docked into the target protein's active site to predict binding affinity and rank the candidates. encyclopedia.pub

This strategy allows researchers to efficiently explore a vast chemical space and prioritize a smaller, more manageable number of novel analogues for actual synthesis and biological testing, significantly streamlining the drug discovery process. nih.govijcce.ac.ir

Preclinical Efficacy and Selectivity Studies

Future Perspectives and Emerging Research Directions

Development of Advanced Synthetic Methodologies

The synthesis of N-(2-anilino-5-chlorophenyl)acetamide and its derivatives is foundational to its exploration as a therapeutic agent. While classical synthetic routes, often involving multi-step reactions under reflux conditions, have been employed for similar acetamide (B32628) derivatives, future research will likely focus on more efficient, sustainable, and versatile methodologies. nih.govjyoungpharm.org The goal is to facilitate the rapid generation of diverse chemical libraries for structure-activity relationship (SAR) studies.

Advanced synthetic strategies that could be applied include:

Microwave-Assisted Organic Synthesis (MAOS): This technique can dramatically reduce reaction times, increase product yields, and improve purity compared to conventional heating methods. researchgate.net Its application would accelerate the synthesis of new analogues.

Ultrasound-Assisted Synthesis: Sonochemical methods offer an environmentally friendly alternative that can enhance reaction rates and yields, providing a greener synthetic route. researchgate.net

Flow Chemistry: Continuous flow reactors provide precise control over reaction parameters such as temperature, pressure, and reaction time. This methodology allows for safer, more scalable, and highly reproducible synthesis, which is crucial for later stages of drug development.

Catalytic C-N Cross-Coupling Reactions: Modern catalytic systems, such as those based on palladium or copper, could enable more efficient and direct construction of the core anilino-acetamide scaffold, potentially reducing the number of synthetic steps and expanding the scope of accessible derivatives.

These advanced methods would not only streamline the production of this compound but also enable the creation of previously inaccessible derivatives, broadening the chemical space for biological screening.

| Synthetic Methodology | Potential Advantages | Relevance to this compound |

| Microwave-Assisted Synthesis | Rapid reaction times, higher yields, improved purity. researchgate.net | Acceleration of analogue synthesis for SAR studies. |

| Ultrasound-Assisted Synthesis | Environmentally friendly, enhanced reaction rates. researchgate.net | Greener chemistry approach for library generation. |

| Flow Chemistry | High scalability, reproducibility, and safety. | Facilitates transition from lab-scale synthesis to larger-scale production. |

| Catalytic Cross-Coupling | High efficiency, fewer synthetic steps, broader substrate scope. | Enables novel and diverse structural modifications. |

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To fully unlock the therapeutic potential of this compound, a deep understanding of its mechanism of action is essential. The integration of multi-omics data provides a powerful, systems-level approach to deciphering the complex biological interactions of a compound. nih.gov This holistic view moves beyond a single-target focus to reveal the broader cellular pathways and networks affected by the molecule.

Future research should incorporate the following omics approaches:

Proteomics: By analyzing the entire protein complement of a cell or tissue, proteomics can identify the direct protein targets of the compound and downstream changes in protein expression patterns. nih.gov This can help in understanding efficacy and potential off-target effects.

Phosphoproteomics: As a key regulator of cellular signaling, protein phosphorylation is often dysregulated in diseases like cancer. nih.gov Phosphoproteomic analysis can reveal how this compound modulates critical signaling pathways, such as those involved in cell proliferation and survival.

Metabolomics: This approach involves the global study of metabolites within a biological system. It can provide insights into how the compound alters cellular metabolism, which is a hallmark of many diseases.

Transcriptomics (RNA-Seq): Analyzing the complete set of RNA transcripts can show how the compound influences gene expression, providing clues about the upstream regulatory pathways being affected.

By integrating these datasets, researchers can construct a comprehensive model of the compound's biological activity, facilitating the identification of predictive biomarkers for patient stratification and the rational design of combination therapies. nih.gov

| Omics Technique | Information Gained | Application in Research |

| Proteomics | Identification of protein targets and expression changes. nih.gov | Elucidating mechanism of action and off-target effects. |

| Phosphoproteomics | Changes in cellular signaling pathways. nih.gov | Understanding impact on cell growth and survival signals. |

| Metabolomics | Alterations in cellular metabolic profiles. | Revealing effects on energy production and biosynthetic pathways. |

| Transcriptomics | Global changes in gene expression. | Identifying upstream regulatory networks affected by the compound. |

Exploration of New Therapeutic Applications Beyond Current Indications

The structural motifs within this compound are present in compounds that have been investigated for a wide range of biological activities. This suggests that the therapeutic potential of this specific molecule may extend beyond a single disease area. Future research should focus on systematically screening the compound and its optimized derivatives against a diverse panel of diseases.

Emerging areas for therapeutic exploration include:

Oncology: Various acetamide derivatives have demonstrated potent anticancer activity. ijcce.ac.irijcce.ac.ir Research has shown that related compounds can induce cell death through apoptosis and autophagy in cancer cell lines, including those resistant to standard therapies. nih.gov Future studies could evaluate this compound against a panel of cancers such as melanoma, pancreatic cancer, and leukemia. nih.gov

Infectious Diseases: The acetamide and quinazolinone scaffolds, which share structural similarities, have been reported to possess significant antimicrobial and antifungal properties. nih.govresearchgate.net Screening against a broad spectrum of bacterial and fungal pathogens, especially drug-resistant strains, could uncover new anti-infective applications.

Inflammatory Diseases: Certain pyridine-acetamide analogues have shown promise as anti-colitis agents by dually inhibiting pro-inflammatory cytokines like TNF-α and IL-6. nih.gov This provides a rationale for investigating this compound in models of inflammatory bowel disease, rheumatoid arthritis, and other autoimmune disorders.

Neurological Disorders: Derivatives of N-(2-chlorophenyl) acetamide have been explored for their anticonvulsant properties, suggesting a potential role in treating epilepsy. jyoungpharm.org This warrants investigation into the compound's activity on central nervous system targets.

Strategies for Lead Optimization and Preclinical Development

Once a promising biological activity is identified, the initial hit compound, this compound, will need to undergo lead optimization to improve its drug-like properties. This iterative process involves synthesizing and testing new analogues to enhance potency, selectivity, and pharmacokinetic characteristics while minimizing toxicity.

Key strategies for optimization and preclinical development include:

Structure-Activity Relationship (SAR) Studies: A systematic modification of the three main components of the molecule—the anilino ring, the chlorophenyl ring, and the acetamide linker—is required. For instance, substituting different groups on the phenyl rings can modulate electronic features and steric bulk, which can significantly impact target binding and activity. ijcce.ac.iracs.org

Pharmacokinetic Profiling: The lead compound must possess suitable ADME (absorption, distribution, metabolism, and excretion) properties. Early-stage assessment of metabolic stability, cell permeability, and aqueous solubility will guide chemical modifications to improve bioavailability and ensure the compound can reach its target in the body. nih.gov

In Vivo Efficacy Models: Promising candidates from SAR studies must be evaluated in relevant animal models of the targeted disease. For example, a compound identified as a potential anticancer agent would be tested in xenograft models to determine its ability to reduce tumor growth in a living organism. nih.gov

Toxicology Assessment: Preliminary toxicology studies are crucial to identify any potential liabilities. In vitro cytotoxicity assays against a panel of normal cell lines and subsequent in vivo toxicity studies in rodents help establish a safety window for the optimized lead compound.

Successful navigation of this phase is critical for advancing the compound into formal preclinical development and, ultimately, toward clinical trials.

Q & A

Q. Critical Conditions :

- Temperature : Controlled reflux (80–120°C) to prevent side reactions.

- Catalysts : Use of bases (e.g., potassium carbonate) to deprotonate intermediates ().

- Solvents : Polar aprotic solvents like DMF enhance reaction efficiency ().

Methodological Tip : Monitor reaction progress via TLC and optimize purification using column chromatography with ethyl acetate/hexane gradients .

Which spectroscopic techniques are most effective for characterizing this compound, and how can data from these methods be interpreted?

Basic Research Question

- NMR Spectroscopy :

- ¹H NMR : Peaks at δ 2.1–2.3 ppm (acetamide methyl), δ 6.8–7.5 ppm (aromatic protons). Splitting patterns confirm substitution on the phenyl ring ().

- ¹³C NMR : Signals at ~170 ppm (C=O), 120–140 ppm (aromatic carbons) ().

- IR Spectroscopy : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3300 cm⁻¹ (N-H stretch) ().

- X-ray Crystallography : Resolve ambiguous structures using SHELX software for refinement ().

Q. Table 1: Key Spectroscopic Signatures

| Technique | Functional Group | Characteristic Signal |

|---|---|---|

| ¹H NMR | Acetamide CH₃ | δ 2.1–2.3 ppm |

| IR | Amide C=O | ~1650 cm⁻¹ |

| X-ray | Crystal packing | Dihedral angles <10° |

How can computational methods like molecular docking predict the biological activity of this compound, and what validation experiments are required?

Advanced Research Question

- Molecular Docking :

- Use software (e.g., AutoDock Vina) to model interactions with targets like kinases or GPCRs. The chloro and acetamide groups often form hydrogen bonds with active-site residues ().

- Validation :

- In vitro assays : MTT assays () to test cytotoxicity.

- Enzyme inhibition : Measure IC₅₀ values against purified targets (e.g., acetylcholinesterase).

- SAR Analysis : Compare docking scores with analogs () to refine predictive models .

What strategies can resolve contradictions in crystallographic data during the structure determination of this compound derivatives?

Advanced Research Question

- Data Handling :

- Contradiction Resolution :

How does the substitution pattern on the phenyl ring influence the reactivity and bioactivity of this compound compared to its analogs?

Advanced Research Question

- Reactivity :

- Electron-Withdrawing Groups (e.g., -Cl at para): Increase electrophilicity, enhancing nucleophilic substitution ().

- Steric Effects : Ortho-substituents hinder rotation, stabilizing specific conformations ().

- Bioactivity :

- Positional Isomers : 5-Chloro analogs show higher antimicrobial activity than 4-chloro derivatives due to improved membrane penetration ().

- Nitro vs. Amino : Nitro groups enhance oxidative stress in cancer cells, while amino derivatives improve solubility ().

Q. Table 2: Substituent Effects on Bioactivity

| Substituent Position | Reactivity Trend | Bioactivity Example |

|---|---|---|

| 5-Chloro | High electrophilicity | Anticancer (IC₅₀ = 12 µM) |

| 3-Nitro | Oxidative activation | Antibacterial (MIC = 8 µg/mL) |

What are the best practices for derivatizing this compound to enhance selectivity in pharmacological studies?

Advanced Research Question

- Derivatization Strategies :

- Sulfonation : Introduce sulfonyl groups at the anilino nitrogen to improve target affinity ().

- Heterocyclic Fusion : Attach triazole or oxadiazole rings to modulate pharmacokinetics ().

- Selectivity Optimization :

- Use QSAR models to predict substituent effects on binding.

- Validate with competitive binding assays against off-target receptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.